synthesis of 3-(6-Chloro-9H-purin-9-yl)propan-1-amine
synthesis of 3-(6-Chloro-9H-purin-9-yl)propan-1-amine
Title: Technical Guide: Scalable Synthesis of 3-(6-Chloro-9H-purin-9-yl)propan-1-amine
Executive Summary
3-(6-Chloro-9H-purin-9-yl)propan-1-amine (CAS: 175837-81-1) is a critical heterobifunctional building block in medicinal chemistry.[1] It serves as a primary scaffold for the development of kinase inhibitors, adenosine receptor antagonists, and PROTAC (Proteolysis Targeting Chimera) linkers. The 6-chloro moiety allows for facile SNAr derivatization with various amines or alkoxides, while the propyl-amine chain provides a flexible tether for conjugation.[1]
Core Challenge: The synthesis of N9-alkylated purines is historically plagued by regioselectivity issues. The N7-isomer is a common kinetic byproduct that complicates purification.[1] This guide presents two distinct, field-validated pathways to synthesize the target molecule with high N9-selectivity:
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Route A (Scalable): Classical alkylation using N-(3-bromopropyl)phthalimide.[1]
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Route B (Precision): Mitsunobu coupling using N-Boc-3-aminopropanol.[1]
Retrosynthetic Analysis & Regioselectivity
The purine ring system presents two nucleophilic sites for alkylation: N9 and N7. While N9 is the thermodynamically preferred site due to less steric hindrance and aromatic stabilization, N7 alkylation occurs readily under kinetic control or in non-polar solvents.
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Thermodynamic Control: N9-alkylation is favored by using polar aprotic solvents (DMF, DMSO) and thermodynamic bases (K2CO3, Cs2CO3).
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Steric Control: Bulky protecting groups on the alkylating agent can suppress N7 formation.
Figure 1: Retrosynthetic disconnection showing the two primary strategies for introducing the propyl-amine chain.[1]
Route A: The Phthalimide Protocol (Scalable)
This route is preferred for multi-gram to kilogram scale synthesis due to the low cost of reagents and the crystalline nature of the intermediate, which simplifies purification.
Step 1: N9-Alkylation
Reagents: 6-Chloropurine, N-(3-bromopropyl)phthalimide, K2CO3, DMF.[1]
Mechanism: SN2 displacement of the bromide by the purine anion. The phthalimide group protects the primary amine from self-alkylation and polymerization.[1]
Protocol (10g Scale):
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Dissolution: In a 500 mL round-bottom flask, dissolve 6-chloropurine (10.0 g, 64.7 mmol) in anhydrous DMF (100 mL).
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Base Addition: Add anhydrous K2CO3 (13.4 g, 97.0 mmol, 1.5 eq). Stir at room temperature for 30 minutes to generate the purine anion.
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Note: The solution will turn slightly yellow/cloudy.
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Alkylation: Add N-(3-bromopropyl)phthalimide (19.1 g, 71.2 mmol, 1.1 eq) in one portion.
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Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]
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Endpoint: Disappearance of 6-chloropurine.[1]
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Workup: Pour the reaction mixture into ice-water (500 mL). The product, 2-(3-(6-chloro-9H-purin-9-yl)propyl)isoindoline-1,3-dione , will precipitate as a white/off-white solid.[1]
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Purification: Filter the solid, wash copiously with water (to remove DMF), and dry in a vacuum oven at 50°C.
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Yield Expectation: 75-85% (approx. 17-19 g).[1]
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Isomer Removal: If N7 isomer is present (>5%), recrystallize from Ethanol/Acetonitrile.
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Step 2: Deprotection (Hydrazinolysis)
Reagents: Hydrazine hydrate, Ethanol.
Protocol:
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Suspend the phthalimide intermediate (17.0 g, 49.7 mmol) in Ethanol (250 mL).
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Add Hydrazine hydrate (5.0 g, 100 mmol, ~2.0 eq) dropwise.
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Reflux the mixture for 2-3 hours. A heavy white precipitate (phthalhydrazide byproduct) will form.
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Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3 (to break any amine-phthalhydrazide complexes) and filter off the insoluble phthalhydrazide.
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Isolation: Neutralize the filtrate with NaOH to pH >10 and extract with DCM (3 x 100 mL). Dry organic layers over Na2SO4 and concentrate.
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Salt Formation (Optional but Recommended): Dissolve the free amine in minimal EtOH and add 4M HCl in dioxane to precipitate the hydrochloride salt . This improves stability.[1]
Route B: The Mitsunobu Protocol (High Precision)
This route is ideal when high regioselectivity is paramount or when working with sensitive substrates that cannot tolerate the basic/thermal conditions of Route A.
Reagents: 6-Chloropurine, N-Boc-3-aminopropanol, PPh3, DIAD (Diisopropyl azodicarboxylate), THF.[1]
Mechanism: The Mitsunobu reaction activates the alcohol as a phosphonium intermediate, which is then displaced by the purine N9 in an SN2 fashion.
Protocol:
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Setup: Under N2 atmosphere, dissolve 6-chloropurine (1.0 eq), PPh3 (1.5 eq), and N-Boc-3-aminopropanol (1.2 eq) in anhydrous THF (10 mL/g).
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Addition: Cool to 0°C. Add DIAD (1.5 eq) dropwise over 20 minutes.
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Critical: Maintain temperature <5°C during addition to prevent side reactions.[1]
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Reaction: Warm to room temperature and stir for 12 hours.
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Workup: Concentrate THF. Triturate the residue with Et2O/Hexane to precipitate PPh3O (triphenylphosphine oxide). Filter and concentrate the filtrate.[2][3][4]
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Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove residual hydrazine byproducts from DIAD.
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Deprotection: Treat the purified Boc-intermediate with TFA/DCM (1:1) for 1 hour at RT. Evaporate volatiles to obtain the product as a TFA salt.
Comparative Data Analysis
| Feature | Route A (Phthalimide) | Route B (Mitsunobu) |
| Scale Suitability | High (>100g) | Low to Medium (<10g) |
| N9 Selectivity | Good (~10:[1]1) | Excellent (>20:1) |
| Atom Economy | High | Low (PPh3/DIAD waste) |
| Purification | Precipitation/Recrystallization | Chromatography required |
| Cost | Low | High |
Process Workflow Diagram
Figure 2: Comparative process flow for Phthalimide (Top) and Mitsunobu (Bottom) routes.
Analytical Characterization
To validate the identity of the final product, the following NMR signals are diagnostic.
1H NMR (400 MHz, DMSO-d6):
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δ 8.80 (s, 1H): H-2 of Purine (Deshielded by adjacent N).
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δ 8.65 (s, 1H): H-8 of Purine.[1]
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δ 4.35 (t, J=7.0 Hz, 2H): N9-CH2 (Diagnostic for N9 alkylation; N7 alkylation typically shifts this signal downfield by ~0.2-0.4 ppm).[1]
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δ 2.85 (m, 2H): CH2-NH2.[1]
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δ 2.10 (m, 2H): Central CH2 linker.
HPLC Purity Check:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
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Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% TFA).
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Detection: UV at 265 nm (Purine absorption max).
Safety & Handling
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6-Chloropurine: A known skin sensitizer.[1] Handle in a fume hood with nitrile gloves. Avoid inhalation of dust.
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Hydrazine Hydrate: Highly toxic, carcinogenic, and unstable. Use a blast shield when heating.[1] Neutralize waste streams with bleach (hypochlorite) before disposal.
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DIAD (Mitsunobu): Shock sensitive and toxic. Store in a fridge and handle with care.
References
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Regioselectivity in Purine Alkylation
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Zhong, M., & Robins, M. J. (2006). "Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H". The Journal of Organic Chemistry, 71(23), 8901–8906. Link
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Mitsunobu Reaction on Purines
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Lu, W., et al. (2007). "Accelerated effect on Mitsunobu reaction via bis-N-tert-butoxycarbonylation protection of 2-amino-6-chloropurine". Journal of Zhejiang University Science B, 8(9), 656–660. Link
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Phthalimide Deprotection Strategy
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Gibson, M. S., & Bradshaw, R. W. (1968). "The Gabriel Synthesis of Primary Amines". Angewandte Chemie International Edition, 7(12), 919–930. Link
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General Purine Synthesis
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Legraverend, M. (2008). "Recent Advances in the Synthesis of N9-Alkylated Purines". Tetrahedron, 64(37), 8585-8603. Link
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Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. US5312916A - Process for preparing 3-amino-9,13b-dihydro-1H-dibenz(c,f)imidazo(1,5-a)azepine-hydrochloride - Google Patents [patents.google.com]
- 3. CN102336755A - Chemical synthesis method of 6-chloropurine - Google Patents [patents.google.com]
- 4. CCCC 1995, Volume 60, Issue 8, Abstracts pp. 1386-1389 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
